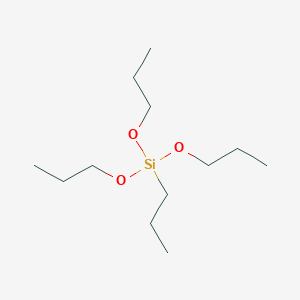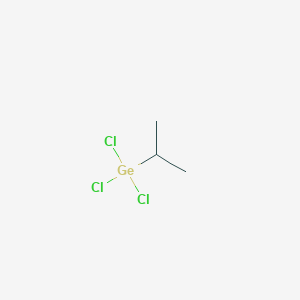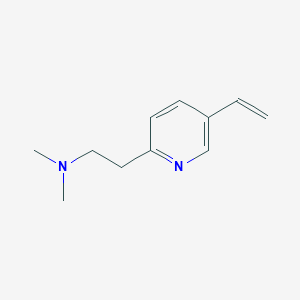
N-Methyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with N-methylisocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It achieves this by binding to enzymes involved in DNA synthesis, thereby preventing the proliferation of cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a urea group.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzamide group, exhibiting different biological activities.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea: Thiourea derivative with distinct chemical reactivity and applications.
Uniqueness
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of a thiadiazole ring and a urea group, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .
Propiedades
Número CAS |
25535-70-0 |
|---|---|
Fórmula molecular |
C10H10N4OS |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
1-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-11-9(15)12-10-14-13-8(16-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,14,15) |
Clave InChI |
XPJOAXDRPDNXHY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

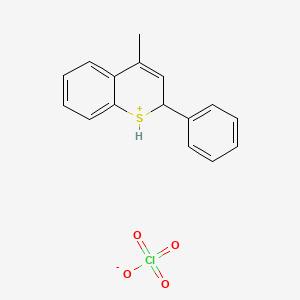
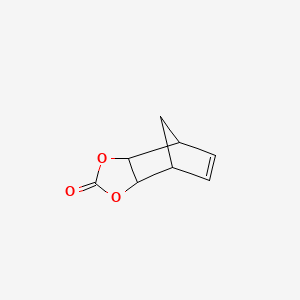
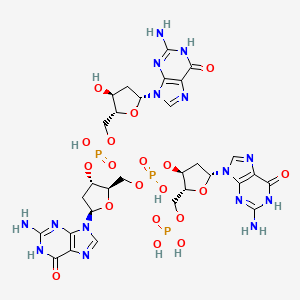
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
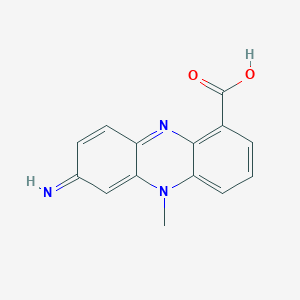
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)


